2-Hydroxy-6-(trifluoromethyl)nicotinamide
Overview
Description
2-Hydroxy-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O2. It is known for its unique structural features, including a trifluoromethyl group attached to the nicotinamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinamide typically involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxylamine group, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group can produce amines .
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)nicotinamide
- 2-Hydroxy-4-(trifluoromethyl)nicotinamide
- 2-Hydroxy-3-(trifluoromethyl)nicotinamide
Uniqueness
2-Hydroxy-6-(trifluoromethyl)nicotinamide is unique due to the position of the trifluoromethyl group on the nicotinamide ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWJLRKOIRLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379391 | |
Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-03-9 | |
Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116548-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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